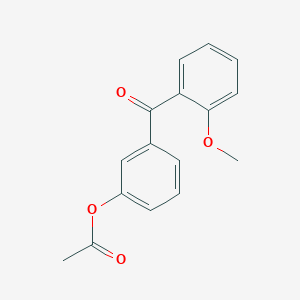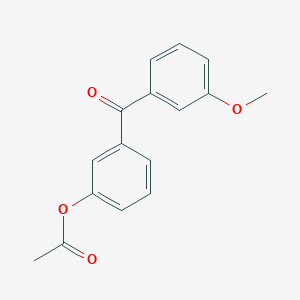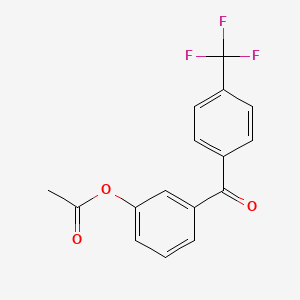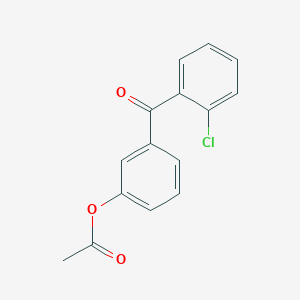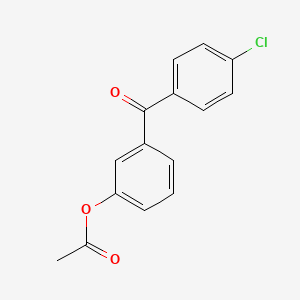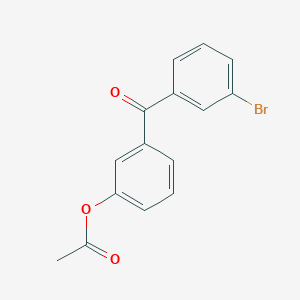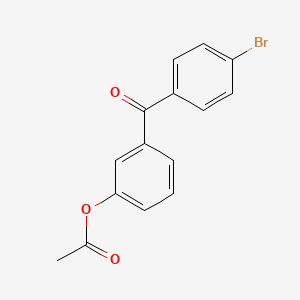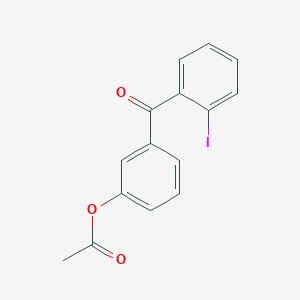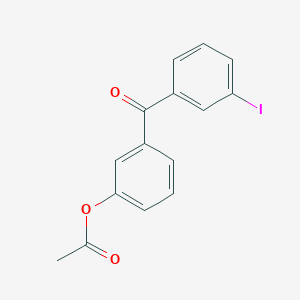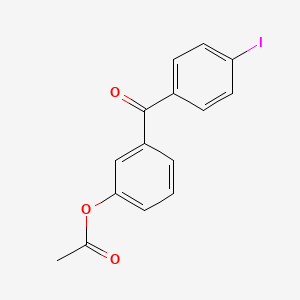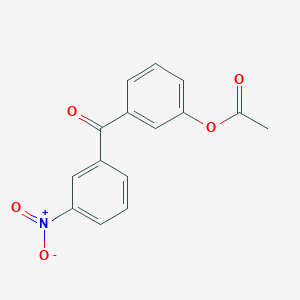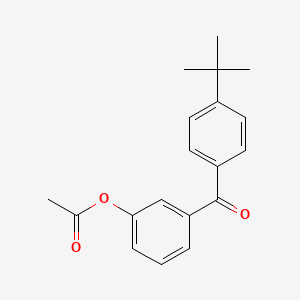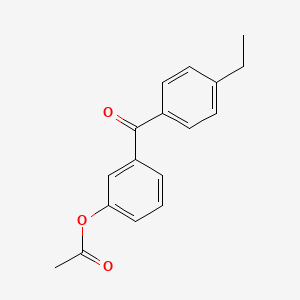
2-Bromo-3',4'-difluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3',4'-difluorobenzophenone is a chemical compound that is part of a broader class of brominated aromatic ketones. While the specific compound is not directly studied in the provided papers, related brominated compounds and their reactions provide insight into the behavior and properties that 2-Bromo-3',4'-difluorobenzophenone might exhibit.
Synthesis Analysis
The synthesis of related brominated aromatic compounds involves various methods, including palladium-catalyzed reactions and thermal degradation processes. For instance, a regioselective synthesis of 2,3-dihydrobenzodioxepinone from 2-bromophenols and epoxides through palladium-catalyzed carbonylation has been reported . Additionally, the thermal degradation of 2-bromophenol has been studied, which could provide insights into the thermal stability and potential degradation pathways of 2-Bromo-3',4'-difluorobenzophenone .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex, with the potential for various isomers and polymorphs. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, has been determined, revealing insights into the supramolecular packing and intermolecular interactions such as hydrogen bonding and halogen...pi interactions . These findings could be relevant to understanding the molecular structure of 2-Bromo-3',4'-difluorobenzophenone.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo a variety of chemical reactions, including homolytic cleavage and cyclization. Photoinduced C-Br homolysis followed by Pschorr ring closure has been observed in 2-bromobenzophenones, leading to the formation of fluorenones . Additionally, intramolecular cyclization reactions catalyzed by trace amounts of copper have been developed for the synthesis of 2-bromobenzofurans . These reactions highlight the reactivity of brominated aromatic compounds and may be applicable to 2-Bromo-3',4'-difluorobenzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can vary widely. Polymorphism, as observed in 4-bromobenzophenone, indicates that such compounds can exist in multiple crystalline forms with different physical properties . The thermal degradation products of 2-bromophenol suggest that brominated aromatic compounds can form a variety of hazardous by-products at high temperatures, which is important for understanding the environmental impact and safety considerations of 2-Bromo-3',4'-difluorobenzophenone .
Applications De Recherche Scientifique
Natural Products Chemistry
Bromophenol derivatives, isolated from marine algae, have been studied for their potential bioactivity. For example, several bromophenols isolated from the red alga Rhodomela confervoides and Polysiphonia urceolata demonstrated significant antioxidant activities, suggesting their potential use in preventing oxidative damage in biological systems (Li et al., 2011). These compounds exhibit radical scavenging activities, comparable to or even better than conventional antioxidants, highlighting their relevance in developing natural antioxidant agents.
Photodynamic Therapy for Cancer Treatment
Innovative applications in photodynamic therapy (PDT) for cancer treatment have been explored with derivatives of bromophenols. A study on zinc phthalocyanine substituted with bromophenol derivatives showcased high singlet oxygen quantum yields, indicating its effectiveness as a Type II photosensitizer in PDT (Pişkin, Canpolat, & Öztürk, 2020). Such derivatives provide promising avenues for the development of new, efficient photosensitizers for targeted cancer therapy.
High-Performance Polymer Synthesis
Bromophenols serve as key intermediates in synthesizing high-performance polymers. A study described the synthesis of a fluorinated phthalazinone monomer from a bromophenol precursor, leading to polymers with excellent thermal properties and potential applications in engineering plastics and optical waveguides (Shude Xiao et al., 2003). This underscores the role of bromophenol derivatives in advancing materials science through the development of new materials with enhanced performance characteristics.
Antimicrobial Applications
The antimicrobial properties of bromophenols have also been documented, with compounds isolated from Rhodomela confervoides showing activity against several bacterial strains (Xu et al., 2003). This suggests potential applications in developing new antibacterial agents derived from natural sources, further expanding the utility of bromophenol compounds in addressing health-related challenges.
Propriétés
IUPAC Name |
(2-bromophenyl)-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNIMPNFULRTQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257551 |
Source


|
| Record name | (2-Bromophenyl)(3,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3',4'-difluorobenzophenone | |
CAS RN |
951891-65-9 |
Source


|
| Record name | (2-Bromophenyl)(3,4-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromophenyl)(3,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

